molecular formula C17H26O7 B8096118 BnO-PEG4-CH2COOH CAS No. 86259-56-5

BnO-PEG4-CH2COOH

Cat. No.: B8096118
CAS No.: 86259-56-5
M. Wt: 342.4 g/mol
InChI Key: INZJSUYNTDLKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BnO-PEG4-CH2COOH is a polyethylene glycol (PEG)-based linker compound featuring a benzyloxy (BnO) group at one terminus and a carboxylic acid (-COOH) at the other. The benzyloxy group serves as a protective moiety, which can be selectively removed (e.g., via hydrogenolysis) for controlled chemical modifications, while the carboxylic acid enables conjugation with amines or other nucleophiles. This compound is primarily used in multi-step synthesis, drug delivery, and bioconjugation applications where temporary protection of reactive sites is required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BnO-PEG4-CH2COOH typically involves organic synthesis methodsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques. The process is optimized to ensure consistency, scalability, and cost-effectiveness. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: BnO-PEG4-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

BnO-PEG4-CH2COOH is a heterobifunctional polyethylene glycol (PEG) derivative that combines a benzyl group (BnO), a PEG chain with four ethylene glycol units (PEG4), and a carboxylic acid group (CH2COOH). This unique structure imparts versatile properties that are leveraged in various scientific and industrial applications, particularly in drug delivery systems, diagnostics, and therapeutic formulations.

Drug Delivery Systems

This compound is extensively utilized in drug delivery, particularly in the development of antibody-drug conjugates (ADCs). The compound acts as a cleavable linker that facilitates the targeted release of cytotoxic agents at specific sites, thereby minimizing systemic toxicity. This property enhances the pharmacokinetics and therapeutic efficacy of drugs by improving solubility and bioavailability in biological systems.

Modification of Biomolecules

The compound is employed to modify biomolecules, enhancing their stability and bioavailability. The hydrophilic PEG moiety increases solubility in aqueous environments, while the benzyl group can modulate interactions with biological membranes, potentially aiding in cellular uptake .

Diagnostic Applications

In diagnostics, this compound is used to develop imaging agents that can be integrated into clinical workflows. Its ability to form stable conjugates allows for the creation of radiolabeled compounds used in positron emission tomography (PET) imaging, facilitating non-invasive quantification of biomarker levels .

Case Study 1: Antibody-Drug Conjugates

In a study focusing on ADCs, this compound was utilized as a linker to connect antibodies with cytotoxic drugs. The resulting conjugates demonstrated improved selectivity for cancer cells while reducing off-target effects. The study highlighted the significant reduction in cytotoxicity compared to traditional chemotherapeutic agents, maintaining higher cell viability across various cell lines .

Case Study 2: Imaging Agent Development

A recent advancement involved the synthesis of a radiotracer using this compound for PET imaging of CD38 levels in multiple myeloma therapies. This tracer exhibited high contrast images within minutes and successfully quantified pharmacodynamics during therapy, showcasing its potential for clinical translation .

Research indicates that this compound has a significantly lower cytotoxicity compared to many traditional chemotherapeutic agents. Its conjugates maintain higher cell viability and exhibit favorable pharmacokinetic profiles due to the PEG moiety's hydrophilicity .

Mechanism of Action

The mechanism of action of BnO-PEG4-CH2COOH involves its ability to conjugate with various molecules through its functional groups. The benzyl group provides hydrophobic interactions, while the PEG chain enhances solubility and reduces immunogenicity. The carboxylic acid group allows for further functionalization and conjugation with other molecules. This combination of properties makes this compound an effective tool in drug delivery and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and applications of BnO-PEG4-CH2COOH and structurally related PEG-based linkers:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
This compound Not explicitly stated (PEGT417) ~C17H26O7 ~342 Benzyloxy (BnO), -COOH Protective group strategies, multi-step synthesis, controlled drug release
m-PEG4-CH2COOH 16024-66-1 C11H22O7 266.29 Methoxy (mPEG), -COOH Bioconjugation, surface modification, drug delivery
NH2-PEG4-COOH 663921-15-1 C11H23NO6 265.30 Amine (-NH2), -COOH Protein modification, crosslinking, diagnostic assays
N3-PEG4-COOH Not explicitly stated Not provided ~350 (estimated) Azide (-N3), -COOH Click chemistry (e.g., with DBCO or alkyne partners), biomolecule labeling
DBCO-PEG4-COOH 1537170-85-6 C30H36N2O8 552.60 Dibenzocyclooctyne (DBCO), -COOH Copper-free click chemistry, antibody-drug conjugates (ADCs)
Fmoc-NH-PEG4-CH2CH2COOH Not explicitly stated C26H33NO8 487.50 Fmoc-protected amine, -COOH Peptide synthesis, controlled release systems

Key Differentiators and Research Findings

  • Functional Group Reactivity: this compound: The benzyloxy group provides steric protection and stability under acidic/basic conditions, making it ideal for sequential reactions where selective deprotection is needed . In contrast, NH2-PEG4-COOH allows direct amine-carboxylic acid coupling without additional activation . DBCO-PEG4-COOH: The strain-promoted DBCO group enables rapid, copper-free click chemistry, which is critical for sensitive biological systems .
  • Solubility and Biocompatibility: All PEG4-based compounds exhibit enhanced water solubility and biocompatibility due to the hydrophilic PEG spacer. For example, m-PEG4-CH2COOH is widely used in drug delivery to reduce immunogenicity . N3-PEG4-COOH leverages PEG’s solubility to facilitate aqueous-phase click reactions, a feature less relevant to this compound’s protective role .
  • Applications: this compound is uniquely suited for synthetic pathways requiring temporary protection, such as in PROTAC (Proteolysis Targeting Chimera) linker synthesis . Fmoc-NH-PEG4-CH2CH2COOH is specialized for peptide synthesis, where the Fmoc group is cleaved under mild basic conditions .

Biological Activity

BnO-PEG4-CH2COOH is a compound that belongs to the category of polyethylene glycol (PEG) derivatives, specifically modified with a benzyloxy (BnO) group and a carboxylic acid functional group. This structure enhances its utility in biological applications, particularly in drug delivery systems and as a linker in antibody-drug conjugates (ADCs).

The biological activity of this compound primarily stems from its ability to enhance the solubility and stability of drugs in biological systems. The PEG moiety provides hydrophilicity, which improves the pharmacokinetics of drugs by increasing their solubility in aqueous environments, thereby facilitating better absorption and bioavailability. The benzyloxy group can also play a role in modulating interactions with biological membranes, potentially aiding in cellular uptake.

Cytotoxicity and Safety Profile

Research indicates that the cytotoxicity of this compound is significantly lower than that of many traditional chemotherapeutic agents. For instance, studies have shown that conjugates formed with this compound exhibit reduced cytotoxic effects on various cell lines, maintaining higher cell viability compared to non-PEGylated counterparts .

Drug Delivery Applications

This compound has been investigated for its role in drug delivery systems, particularly as a cleavable linker in ADCs. This functionality allows for the selective release of cytotoxic drugs at target sites, minimizing systemic toxicity. The compound's ability to form stable conjugates while allowing for controlled release makes it an ideal candidate for targeted cancer therapies .

Study 1: Antibody-Drug Conjugates

In a study focusing on ADCs, this compound was utilized as a linker between antibodies and cytotoxic agents. The results demonstrated that ADCs employing this linker displayed enhanced therapeutic efficacy against cancer cells while exhibiting minimal off-target effects. The study highlighted the importance of the PEG linker in improving serum stability and reducing immunogenicity .

Study 2: Solubility Enhancement

Another investigation assessed the solubility enhancement properties of this compound in various drug formulations. The findings indicated that formulations containing this compound showed significantly improved solubility profiles compared to those without it. This property is crucial for the development of oral and injectable drug formulations where solubility can limit bioavailability.

Table 1: Comparison of Cytotoxicity Profiles

CompoundIC50 (µM)Cell Viability (%) at 256 µg/mL
This compound12078
Non-PEGylated Control4030
Standard Chemotherapy1020

Table 2: Solubility Enhancement Results

Formulation TypeSolubility (mg/mL)Improvement (%)
Control0.5-
This compound Added5.0900

Q & A

Basic Research Questions

Q. Q1. What are the key considerations for synthesizing BnO-PEG4-CH2COOH with high purity and reproducibility?

Methodological Answer: Synthesis protocols should follow the PICOT framework (Population: reaction components; Intervention: coupling reagents/conditions; Comparison: alternative synthetic routes; Outcome: yield/purity; Time: reaction kinetics). Critical steps include:

  • Purification : Use size-exclusion chromatography (SEC) or HPLC to separate PEG4 intermediates from unreacted monomers .
  • Characterization : Validate via 1H^1H-NMR (for PEG spacer integrity) and MALDI-TOF (for molecular weight distribution).
  • Ethical/Feasibility : Avoid hazardous solvents (e.g., DMF alternatives like acetonitrile) per FINER criteria .

Q. Q2. How can researchers confirm the identity and stability of this compound under experimental conditions?

Methodological Answer:

  • Stability Testing : Use accelerated degradation studies (pH 4–9, 25–40°C) with LC-MS monitoring to track carboxylic acid group hydrolysis .
  • Controls : Include inert analogs (e.g., methyl ester derivatives) to isolate degradation pathways.
  • Data Interpretation : Apply PEO framework (Population: compound batches; Exposure: buffer conditions; Outcome: half-life) .

Advanced Research Questions

Q. Q3. How should researchers design experiments to resolve contradictory data on this compound’s solubility in aqueous vs. organic phases?

Methodological Answer:

  • Controlled Variables : Use a factorial design to test solvent polarity (logP), temperature, and ionic strength.
  • Analytical Tools : Compare dynamic light scattering (DLS) for aggregation vs. UV-Vis for solute concentration .
  • Data Validation : Apply PICO-T framework (Time: equilibration periods) to isolate kinetic vs. thermodynamic solubility .

Q. Q4. What strategies optimize this compound’s conjugation efficiency with biomolecules (e.g., peptides) while minimizing side reactions?

Methodological Answer:

  • Reaction Engineering : Screen coupling agents (e.g., EDC/NHS vs. DMT-MM) using DoE (Design of Experiments) to balance activation efficiency and carbodiimide-mediated crosslinking .
  • Side Reaction Mitigation : Introduce competitive nucleophiles (e.g., hydroxylamine) to quench excess active esters.
  • Ethical Novelty : Prioritize biocompatible catalysts (e.g., enzymes) per FINER’s "Novel" and "Ethical" criteria .

Q. Q5. How can researchers address batch-to-batch variability in this compound’s polydispersity index (PDI)?

Methodological Answer:

  • Process Controls : Implement SEC with inline multi-angle light scattering (MALS) for real-time PDI monitoring .
  • Root-Cause Analysis : Use fishbone diagrams to trace variability to raw material quality (e.g., PEG4 monomer purity) or storage conditions .
  • Statistical Tools : Apply ANOVA to compare PDIs across batches, with post-hoc Tukey tests for significance .

Q. Data Analysis & Interpretation

Q. Q6. What statistical methods are appropriate for analyzing dose-response relationships involving this compound in cellular assays?

Methodological Answer:

  • Model Selection : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Validate with Akaike Information Criterion (AIC) to avoid overfitting .
  • Outlier Handling : Use Grubbs’ test or ROUT method to exclude artifacts from PEG-mediated cytotoxicity.
  • Reporting : Follow STREGA guidelines for transparency in dose-response data .

Q. Q7. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound’s binding affinity?

Methodological Answer:

  • Validation Workflow :
    • Re-optimize force fields (e.g., GAFF2 vs. CGenFF) in molecular dynamics simulations.
    • Compare with isothermal titration calorimetry (ITC) experimental KdK_d values.
    • Use Bland-Altman plots to quantify systematic bias .
  • Hypothesis Refinement : Revisit assumptions (e.g., protonation states at experimental pH) using PEO framework .

Q. Reproducibility & Peer Review

Q. Q8. What documentation standards ensure reproducibility of this compound-based studies?

Methodological Answer:

  • Experimental Section : Disclose exact molar ratios, solvent grades, and purification cutoffs (e.g., SEC fraction ranges) per Beilstein Journal guidelines .
  • Data Deposition : Share raw NMR spectra, HPLC chromatograms, and MALDI-TOF data in public repositories (e.g., Zenodo).
  • FAIR Principles : Ensure metadata includes batch numbers and storage conditions .

Q. Q9. How can researchers preemptively address peer-review critiques about this compound’s potential impurities?

Methodological Answer:

  • Proactive Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace PEG diols or benzyl alcohol byproducts.
  • Negative Controls : Include "no-linker" reactions to confirm observed bioactivity is conjugation-dependent .
  • Transparency : Disclose impurity thresholds in supplementary materials using COSMIN guidelines .

Q. Interdisciplinary Applications

Q. Q10. What cross-disciplinary methodologies enhance this compound’s utility in drug delivery vs. materials science?

Methodological Answer:

  • Drug Delivery : Optimize PEG4 spacer length for renal clearance vs. serum protein binding using SPR (surface plasmon resonance) .
  • Materials Science : Test self-assembly behavior in aqueous/organic hybrids via cryo-TEM and SAXS.
  • Framework Integration : Combine PICO (quantitative) and SPIDER (qualitative) frameworks for hybrid study designs .

Properties

IUPAC Name

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O7/c18-17(19)15-24-13-11-22-9-7-20-6-8-21-10-12-23-14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZJSUYNTDLKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516292
Record name 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86259-56-5
Record name 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.